molecular formula C4H5N3O2 B7842084 Triazolyl acetic acid CAS No. 947723-95-7

Triazolyl acetic acid

Cat. No.: B7842084
CAS No.: 947723-95-7
M. Wt: 127.10 g/mol
InChI Key: GHQLZTGXGWVGSI-UHFFFAOYSA-N
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Description

Triazolyl acetic acid is a compound that features a triazole ring attached to an acetic acid moiety. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Mechanism of Action

Target of Action

Triazolyl acetic acid, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors Triazole compounds are known to interact with a broad range of biological targets, contributing to their versatile biological activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes in the biological system. For instance, triazole-type ring structures can coordinate with the heme iron of the CYP enzyme . This interaction can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . .

Biochemical Pathways

This compound, as a derivative of triazole, may affect several biochemical pathways. Triazole compounds are known for their significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities

Pharmacokinetics

Triazole compounds are known to be readily absorbed and most of the compound is excreted within 24 hours

Result of Action

Triazole compounds are known to have a variety of biological effects due to their interaction with various enzymes and receptors . These effects can range from antimicrobial to anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the distribution of triazole pesticides in rice plants, uptake and transportation in symplast and apoplast pathways, and distribution in the subcellular tissue are all related to their hydrophobicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazolyl acetic acid typically involves the formation of the triazole ring followed by its attachment to the acetic acid group. . The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Triazolyl acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .

Scientific Research Applications

Triazolyl acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Triazolyl Acetic Acid: this compound is unique due to its combination of the triazole ring and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2H-triazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-3-2-5-7-6-3/h2H,1H2,(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQLZTGXGWVGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020498
Record name Triazolyl acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947723-95-7
Record name 1H-1,2,3-Triazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947723-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazolyl acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947723957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolyl acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIAZOLYL ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OEV0V0Y64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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